2,3-Dimethylpentane

説明

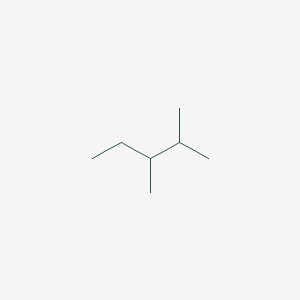

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECXQBGLLYSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862203 | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor of gasoline; [NJ-HSFS] | |

| Record name | 2,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

68.9 [mmHg] | |

| Record name | 2,3-Dimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

565-59-3 | |

| Record name | 2,3-Dimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HPD5L8920 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethylpentane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of 2,3-Dimethylpentane. The information is presented to support research, scientific, and drug development applications, with a focus on structured data, experimental methodologies, and logical visualization of key molecular characteristics.

Chemical and Physical Properties

This compound is a branched-chain alkane and an isomer of heptane.[1] It is a colorless, flammable liquid with a gasoline-like odor.[2][3] Its chemical structure consists of a five-carbon pentane backbone with two methyl group substituents at the second and third carbon positions.[4] This structure results in the presence of a chiral center at the third carbon, leading to the existence of stereoisomers.[1][5]

Tabulated Quantitative Data

The core physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ | [1][2][6][7] |

| Molecular Weight | 100.20 g/mol | [2][6] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 565-59-3 (for racemic mixture) | [2][8] |

| Appearance | Colorless liquid | [8][9] |

| Odor | Gasoline-like | [2][3] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 89-90 °C | [1][3][10][11] |

| Melting Point | Approximately -135 °C | [9] |

| Glass Transition Temp. | Approximately -150 °C (123 K) | [1][8] |

| Flash Point | -6 °C | [1][9] |

| Autoignition Temperature | 337 °C (639 °F) | [1][10] |

| Vapor Pressure | 55 mmHg at 20 °C; 68.9 mmHg | [1][2] |

| Vapor Density | 3.45 (vs air) | [1][3][10] |

| Enthalpy of Vaporization | ~34.3 kJ/mol | [1] |

Table 3: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Density | 0.695 g/mL at 25 °C | [1][3][10] |

| Solubility in Water | Insoluble (approx. 5 mg/L at 25 °C) | [1][3][9][12] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, benzene, chloroform, and ether | [13][14] |

| Refractive Index (n²⁰/D) | 1.392 | [1][9][10] |

| LogP (Octanol/Water Partition Coeff.) | 3.4 | [2] |

Table 4: Safety Information

| Hazard Classification | Description | Source(s) |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [8] |

| Hazard Statements | H225, H304, H315, H336, H410 | [8][15][16] |

| Signal Word | Danger | [8] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a volatile liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

-

A small amount of the liquid sample (a few milliliters) is placed into a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the liquid sample are at the same level.

-

The apparatus is heated slowly and uniformly in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[1][4][8]

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, care must be taken to minimize evaporation during measurement.

Methodology:

-

A clean, dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.

-

The flask is filled to the calibration mark with the liquid sample, ensuring the meniscus is read correctly. The flask is stoppered to prevent evaporation.

-

The filled flask is then reweighed.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.[5][17]

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property of a substance and is temperature-dependent.

Methodology:

-

An Abbe refractometer is calibrated using a standard of known refractive index.

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to center the dividing line on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.[3][18]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used for volatile liquids.

Methodology:

-

The sample is placed in a closed cup of a Pensky-Martens or similar flash point apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source (a small flame) is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.[7][9][10]

Determination of Aqueous Solubility

The solubility of a hydrocarbon in water is typically very low. A common method to determine this is by equilibration and subsequent analysis of the aqueous phase.

Methodology:

-

A mixture of this compound and distilled water is prepared in a sealed container.

-

The mixture is agitated (e.g., by stirring or shaking) for an extended period to ensure that equilibrium is reached and the aqueous phase is saturated with the hydrocarbon.

-

The mixture is then allowed to stand undisturbed to allow for complete phase separation.

-

A sample of the aqueous layer is carefully withdrawn, taking care not to include any of the organic phase.

-

The concentration of the dissolved this compound in the aqueous sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualization of Key Properties

The following diagram illustrates the logical relationships between the fundamental properties of this compound.

Caption: Interrelation of this compound's core properties.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. byjus.com [byjus.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. oil-tester.com [oil-tester.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 14. mt.com [mt.com]

- 15. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. Solubility of water in hydrocarbons as a function of water activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Synthesis of 2,3-Dimethylpentane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,3-dimethylpentane, a branched alkane of interest in various research applications. The document details two primary synthetic routes, presenting in-depth experimental protocols and quantitative data to facilitate reproducible results. Spectroscopic data for product identification and physical properties are also included for reference.

Synthetic Strategies

Two principal and reliable methods for the synthesis of this compound are the multi-step Grignard reagent-based approach and the Corey-House synthesis. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Grignard Reagent Synthesis Route

This classic three-step approach involves the formation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane. This route is versatile and provides a clear pathway to the target molecule.

Corey-House Synthesis

The Corey-House synthesis offers a more direct coupling method to form the carbon-carbon bond, potentially leading to higher overall yields. This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthetic routes and the physical properties of this compound.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Grignard Reagent Route | Corey-House Synthesis |

| Starting Materials | 2-bromobutane, magnesium, acetone, sulfuric acid, H₂/Pd/C | Isopropyl halide, lithium, copper(I) iodide, ethyl halide |

| Key Intermediates | 2,3-dimethyl-2-pentanol, 2,3-dimethyl-2-pentene | Lithium diisopropylcuprate |

| Overall Yield | Moderate | Good to High |

| Number of Steps | 3 | 2 |

| Key Advantages | Utilizes common laboratory reagents. | High selectivity and good yields. |

| Key Disadvantages | Multi-step process can lower overall yield. | Requires careful handling of organometallic reagents. |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [1] |

| Molar Mass | 100.20 g/mol | [1][2] |

| Boiling Point | 89-90 °C | [1] |

| Density | 0.695 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.392 | [1] |

| Melting Point | approx. -135 °C | [3] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals/Peaks | Reference |

| ¹H NMR | Complex alkyl region (δ ~0.8–1.3 ppm) due to molecular asymmetry.[4] | [4][5] |

| ¹³C NMR | Shows up to 7 distinct signals in the alkyl region (δ ~8–40 ppm) due to the lack of molecular symmetry.[6] | [6][7] |

| IR (Infrared) | C-H stretching (2940-2880 cm⁻¹), C-H bending (1480-1365 cm⁻¹). No significant functional group peaks.[8] | [8][9] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z = 100. Prominent fragment ions at m/z = 57 and 43.[10][11][12][13] | [10][11][12][13] |

Experimental Protocols

Grignard Reagent Synthesis Route

This synthesis is performed in three main stages. All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) for the Grignard reaction.

Step 1: Synthesis of 2,3-Dimethyl-2-pentanol via Grignard Reaction

-

Materials:

-

Magnesium turnings (2.5 g, 0.103 mol)

-

Anhydrous diethyl ether (50 mL)

-

2-Bromobutane (13.7 g, 0.100 mol) in 25 mL of anhydrous diethyl ether

-

Acetone (5.8 g, 0.100 mol) in 25 mL of anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Place the magnesium turnings in a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Cool the flask in an ice bath.

-

Add the acetone solution dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution with cooling.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

The crude 2,3-dimethyl-2-pentanol can be purified by distillation.

-

-

Expected Yield: Approximately 70-80%.

Step 2: Dehydration of 2,3-Dimethyl-2-pentanol

-

Materials:

-

2,3-Dimethyl-2-pentanol (from Step 1)

-

Concentrated sulfuric acid

-

-

Procedure:

-

Place the crude 2,3-dimethyl-2-pentanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.[14]

-

Gently heat the mixture. The product, 2,3-dimethyl-2-pentene, will distill out.

-

Collect the distillate, wash it with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride and purify by distillation.

-

-

Expected Yield: Approximately 60-70%.

Step 3: Hydrogenation of 2,3-Dimethyl-2-pentene

-

Materials:

-

2,3-Dimethyl-2-pentene (from Step 2)

-

Palladium on carbon (5% Pd/C) catalyst

-

Ethanol (as solvent)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the 2,3-dimethyl-2-pentene in ethanol in a hydrogenation flask.

-

Carefully add the Pd/C catalyst.

-

Connect the flask to a hydrogenation apparatus and flush the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient for laboratory scale) until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the ethanol by distillation. The remaining liquid is this compound.

-

Further purification can be achieved by fractional distillation.

-

-

Expected Yield: High (typically >95%).

Corey-House Synthesis

This two-step synthesis provides a more direct route to this compound.

Step 1: Formation of Lithium Diisopropylcuprate

-

Materials:

-

Lithium wire or ribbon

-

Anhydrous diethyl ether

-

Isopropyl bromide or chloride

-

Copper(I) iodide

-

-

Procedure:

-

In a dry, inert atmosphere, react lithium metal with isopropyl halide in anhydrous diethyl ether to form isopropyllithium.

-

In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether at low temperature (e.g., -78 °C).

-

Slowly add two equivalents of the freshly prepared isopropyllithium solution to the copper(I) iodide suspension to form lithium diisopropylcuprate (a Gilman reagent).[15][16][17]

-

Step 2: Coupling Reaction

-

Materials:

-

Lithium diisopropylcuprate solution (from Step 1)

-

Ethyl bromide or iodide

-

-

Procedure:

-

To the freshly prepared lithium diisopropylcuprate solution at low temperature, add one equivalent of ethyl halide.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over a suitable drying agent.

-

Remove the solvent by distillation, and purify the resulting this compound by fractional distillation.

-

-

Expected Yield: Good to high, depending on the purity of the reagents and reaction conditions.

Visualization of Workflows and Pathways

Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of this compound.

Corey-House Synthesis Pathway

Caption: Reaction pathway for the Corey-House synthesis of this compound.

Purification and Characterization

The final product, this compound, is a volatile and flammable liquid. Purification is typically achieved by fractional distillation to separate it from any remaining starting materials, solvents, or byproducts.

Characterization of the final product should be performed using standard analytical techniques. Gas chromatography (GC) can be used to assess purity. The identity of the compound can be confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and mass spectra with the data provided in Table 3 and established literature values. The physical properties, such as boiling point and refractive index, should also match the values in Table 2.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C7H16 | CID 11260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound(565-59-3) 1H NMR [m.chemicalbook.com]

- 6. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(565-59-3) 13C NMR [m.chemicalbook.com]

- 8. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound(565-59-3) IR Spectrum [m.chemicalbook.com]

- 10. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 13.4 The mass spectrum of this compound shows peaks at m/z = 57 and.. [askfilo.com]

- 12. Question 3 Three mass spectra of compounds, \mathrm { A } , \mathrm { B }.. [askfilo.com]

- 13. homework.study.com [homework.study.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. grokipedia.com [grokipedia.com]

- 16. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 17. Corey-House_synthesis [chemeurope.com]

An In-depth Technical Guide to the Structural Isomers of Heptane (C₇H₁₆)

Heptane, a saturated hydrocarbon with the molecular formula C₇H₁₆, serves as a fundamental example of structural isomerism in organic chemistry. Isomers are molecules that share the same molecular formula but possess different arrangements of atoms.[1] This guide provides a detailed overview of 2,3-Dimethylpentane and its eight other structural isomers, outlining their unique structural formulas and IUPAC nomenclature.

Understanding Structural Isomerism in Alkanes

Structural isomers, also known as constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms.[2] For alkanes such as heptane, this isomerism arises from variations in the branching of the carbon skeleton. The C₇H₁₆ molecule exists in nine distinct structural forms, ranging from a linear chain to highly branched structures.[3][4] These structural differences, while seemingly minor, can lead to variations in physical properties like boiling point, melting point, and density.

The Isomers of Heptane

The nine structural isomers of heptane are systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature.[4][5] This system identifies the longest continuous carbon chain as the parent alkane and denotes any attached alkyl groups as substituents.

1. This compound

This compound is a branched-chain alkane. Its structure consists of a five-carbon parent chain (pentane) with two methyl (-CH₃) groups attached to the second and third carbon atoms.[6][7] The systematic numbering of the pentane chain ensures the locants (2 and 3) for the methyl groups are the lowest possible. The molecular formula is CH₃–CH(CH₃)–CH(CH₃)–CH₂–CH₃.[6]

The remaining eight structural isomers of C₇H₁₆ are detailed below.

2. n-Heptane This is the straight-chain isomer with all seven carbon atoms arranged in a continuous, unbranched chain.[1]

3. 2-Methylhexane This isomer features a six-carbon parent chain (hexane) with a single methyl group attached to the second carbon atom.[1]

4. 3-Methylhexane Similar to 2-methylhexane, this isomer has a hexane parent chain, but the methyl group is attached to the third carbon atom.[1]

5. 2,2-Dimethylpentane This structure is based on a five-carbon pentane chain with two methyl groups both attached to the second carbon atom.[1]

6. 2,4-Dimethylpentane This isomer also has a pentane parent chain, with two methyl groups located on the second and fourth carbon atoms.[1]

7. 3,3-Dimethylpentane In this case, the two methyl groups are both attached to the third carbon atom of the pentane chain.[1]

8. 3-Ethylpentane This isomer features a five-carbon pentane chain with a two-carbon ethyl (-CH₂CH₃) group attached to the third carbon.[5]

9. 2,2,3-Trimethylbutane This is the most highly branched isomer of heptane, with a four-carbon parent chain (butane) and three methyl groups attached at the second (two groups) and third positions.[1]

Data Presentation: Isomers of C₇H₁₆

The following table summarizes the IUPAC names and condensed structural formulas for this compound and its isomers for straightforward comparison.

| IUPAC Name | Condensed Structural Formula |

| n-Heptane | CH₃(CH₂)₅CH₃ |

| 2-Methylhexane | CH₃CH(CH₃)(CH₂)₃CH₃ |

| 3-Methylhexane | CH₃CH₂CH(CH₃)(CH₂)₂CH₃ |

| 2,2-Dimethylpentane | (CH₃)₃C(CH₂)₂CH₃ |

| This compound | CH₃CH(CH₃)CH(CH₃)CH₂CH₃ |

| 2,4-Dimethylpentane | CH₃CH(CH₃)CH₂CH(CH₃)CH₃ |

| 3,3-Dimethylpentane | CH₃CH₂C(CH₃)₂CH₂CH₃ |

| 3-Ethylpentane | CH₃CH₂CH(CH₂CH₃)CH₂CH₃ |

| 2,2,3-Trimethylbutane | (CH₃)₃CCH(CH₃)₂ |

Logical Relationship of Heptane Isomers

The following diagram illustrates the relationship between the parent molecular formula and its nine resulting structural isomers. Each isomer represents a unique arrangement of the same constituent atoms.

Caption: Relationship between the molecular formula C₇H₁₆ and its nine structural isomers.

References

- 1. What are the 9 isomers of Heptane? - askIITians [askiitians.com]

- 2. homework.study.com [homework.study.com]

- 3. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. What are the 9 isomers of Heptane class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpentane, a saturated acyclic hydrocarbon with the chemical formula C₇H₁₆, serves as a fundamental example of stereoisomerism in simple alkanes. While seemingly uncomplicated, its structural arrangement gives rise to chirality, a critical concept in medicinal chemistry and drug development where the three-dimensional orientation of atoms can dictate biological activity. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including its stereogenic center, enantiomeric forms, and methods for their synthesis and separation.

Chirality and Stereoisomers of this compound

Contrary to some initial assessments that might suggest achirality due to the presence of two methyl groups, this compound is a chiral molecule.[1] The chirality arises from a single stereogenic center at the third carbon atom (C3) of the pentane backbone.[1] A stereocenter is a carbon atom bonded to four different substituent groups.

In the case of this compound, the C3 carbon is attached to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

An isopropyl group (-CH(CH₃)₂)

The presence of this single stereocenter means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane according to the Cahn-Ingold-Prelog priority rules.[1][2]

The relationship between these stereoisomers can be visualized as follows:

Caption: Logical relationship of this compound stereoisomers.

Physicochemical Properties and Quantitative Data

Most of the available literature data pertains to the racemic mixture of this compound. Specific quantitative data for the individual enantiomers, such as optical rotation, is not readily found in publicly accessible databases.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [1] |

| Molar Mass | 100.21 g/mol | [1] |

| Boiling Point | 89.8 °C | [1] |

| Density | 0.695 g/mL at 25 °C | [1] |

| Refractive Index | 1.392 at 20 °C | [1] |

| Optical Rotation | ||

| Specific Rotation of (3R)-2,3-dimethylpentane | Data not readily available | |

| Specific Rotation of (3S)-2,3-dimethylpentane | Data not readily available |

Note on Optical Activity: As chiral molecules, the individual enantiomers of this compound are expected to be optically active, meaning they will rotate the plane of polarized light. The (3R) and (3S) enantiomers will rotate light in equal but opposite directions. However, specific rotation values for the purified enantiomers are not reported in the reviewed literature. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.

Experimental Protocols

The synthesis of enantiomerically enriched or pure this compound and the separation of its racemic mixture are crucial for studying the specific properties of each enantiomer.

Enantioselective Synthesis

An established method for the enantioselective synthesis of this compound involves the catalytic hydrogenation of prochiral alkene precursors.

Protocol: Enantioselective Hydrogenation of 2,3-Dimethyl-1-pentene

-

Objective: To synthesize enantiomerically enriched (S)- or (R)-2,3-dimethylpentane.

-

Reaction: Hydrogenation of 2,3-dimethyl-1-pentene using a chiral catalyst.

-

Precursor: 2,3-Dimethyl-1-pentene (a prochiral alkene).

-

Catalyst: A chiral iridium(I) complex, such as those derived from the TADDOL ligand (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). The specific enantiomer of the catalyst will determine the configuration of the product.

-

Reagents:

-

2,3-Dimethyl-1-pentene

-

Chiral Iridium(I) catalyst

-

Hydrogen gas (H₂)

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

-

Procedure:

-

In a high-pressure reactor, the chiral iridium(I) catalyst is dissolved in the anhydrous, degassed solvent under an inert atmosphere (e.g., argon).

-

The substrate, 2,3-dimethyl-1-pentene, is added to the reactor.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.

-

The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion.

-

Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

-

The resulting this compound is purified, typically by distillation or column chromatography, to remove the catalyst.

-

-

Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (see protocol below).

The logical workflow for this synthesis can be visualized as follows:

Caption: Workflow for the enantioselective synthesis of this compound.

Enantioseparation by Chiral Gas Chromatography

The separation of the (R)- and (S)-enantiomers of this compound can be achieved with high resolution using chiral gas chromatography (GC).

Protocol: Chiral GC Separation of this compound Enantiomers

-

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound from a racemic or enantiomerically enriched mixture.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase (CSP): A cyclodextrin-based stationary phase is effective for the separation of hydrocarbon enantiomers. A commonly used phase is heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin diluted in a polysiloxane.

-

Column: Fused-silica capillary column (e.g., 25 m length, 0.25 mm internal diameter).

-

Carrier Gas: Hydrogen (H₂) or Helium (He) at a constant pressure or flow rate.

-

Temperature Program:

-

Initial Oven Temperature: 35°C

-

Hold Time: 2 minutes

-

Ramp Rate: 1°C/minute

-

Final Oven Temperature: 100°C

-

Hold Time: 5 minutes

-

-

Injector and Detector Temperatures:

-

Injector: 200°C

-

Detector (FID): 250°C

-

-

Sample Preparation: The this compound sample is diluted in a suitable volatile solvent (e.g., pentane or hexane) to an appropriate concentration for GC analysis.

-

Procedure:

-

The GC system is equilibrated according to the specified conditions.

-

A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

The separation of the enantiomers occurs as they travel through the chiral column due to differential interactions with the chiral stationary phase.

-

The separated enantiomers are detected by the FID, and the resulting chromatogram shows two distinct peaks corresponding to the (R)- and (S)-isomers.

-

-

Data Analysis: The retention times are used to identify the enantiomers, and the peak areas are used to determine their relative proportions and calculate the enantiomeric excess (e.e.).

The experimental workflow for chiral GC separation is outlined below:

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Conclusion

This compound, despite its simple alkane structure, provides a valuable model for understanding the principles of chirality and stereoisomerism. The presence of a single stereocenter at the C3 position gives rise to a pair of enantiomers, (3R)- and (3S)-2,3-dimethylpentane. While the physicochemical properties of the racemic mixture are well-documented, specific quantitative data for the individual enantiomers, particularly their optical rotation, remain elusive in the surveyed literature. The detailed experimental protocols for enantioselective synthesis and chiral gas chromatographic separation provided herein offer robust methodologies for the preparation and analysis of these stereoisomers. This guide serves as a foundational resource for researchers and professionals in fields where the understanding and control of stereochemistry are paramount.

References

A Technical Guide to the Spectroscopic Data of 2,3-Dimethylpentane

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-dimethylpentane, a branched alkane with the chemical formula C₇H₁₆. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. It covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), presenting key data in structured tables and detailing the experimental protocols.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the characteristic vibrational modes of its constituent chemical bonds. As a saturated hydrocarbon, its spectrum is dominated by C-H stretching and bending vibrations. The absence of significant absorptions in other regions is indicative of the lack of functional groups.[1]

1.1. IR Data for this compound

The major absorption bands in the IR spectrum of this compound are summarized in the table below. The spectrum is typically acquired from a neat liquid film.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2940 - 2880 | C-H stretch (from CH₃ and CH₂) | Strong |

| 1480 - 1365 | C-H bend (from CH₃ and CH₂) | Strong |

| 1175 - 1140 | C-C skeletal vibration | Strong |

| 840 - 790 | C-C skeletal vibration | Strong |

1.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is the neat liquid film technique.[3]

-

Sample Preparation: A single drop of pure this compound is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.[3][4]

-

Instrument Setup: The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired, and the instrument's software automatically subtracts the background to produce the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Due to the presence of a chiral center at carbon 3, the molecule is asymmetric, leading to a more complex spectrum than might be anticipated.[5][6]

2.1. ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is complex, with signals for the different proton environments appearing in the upfield (alkyl) region. The chemical shifts are all in a narrow range, and spin-spin coupling leads to overlapping multiplets.[6] The spectrum is typically recorded in a deuterated solvent such as CDCl₃ with tetramethylsilane (TMS) as an internal standard.[6]

| Chemical Shift (δ, ppm) | Proton Environment | Multiplicity |

| ~0.8 - 1.3 | Alkyl Protons | Complex Multiplets |

Note: A definitive assignment of individual peaks is challenging due to the high degree of overlap and the complexity arising from the chiral center.

2.2. ¹³C NMR Data for this compound

The ¹³C NMR spectrum of this compound shows seven distinct signals, indicating that all seven carbon atoms are in unique chemical environments due to the molecule's lack of symmetry.[5] All signals appear in the typical alkane region of the spectrum.[5]

| Chemical Shift (δ, ppm) | Carbon Environment |

| ~8 - 40 | All 7 carbons |

2.3. Experimental Protocol for NMR Spectroscopy

The following protocol is standard for obtaining ¹H and ¹³C NMR spectra of liquid organic compounds.[7][8]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[7] A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

-

Transfer to NMR Tube: The solution is transferred to a clean, dry NMR tube to a depth of about 4-5 cm.[7]

-

Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and often proton decoupling techniques are employed to simplify the spectrum and enhance the signal.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique used for volatile alkanes.[10]

3.1. Mass Spectrometry Data for this compound

The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (100.20 g/mol ).[11][12] The fragmentation pattern is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations.[10]

| m/z | Ion Structure | Relative Abundance |

| 100 | [C₇H₁₆]⁺ (Molecular Ion) | Low |

| 85 | [M - CH₃]⁺ | Moderate |

| 71 | [M - C₂H₅]⁺ | High |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | Base Peak (100%) |

3.2. Experimental Protocol for Mass Spectrometry

For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a standard method.[13][14]

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the electron ionization (EI) source, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺).[10]

-

Fragmentation: The molecular ions are high in energy and often fragment into smaller, charged ions and neutral radicals.[10]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum.

Visualizations

4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

4.2. Complementary Nature of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Complementary spectroscopic information.

References

- 1. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Page loading... [wap.guidechem.com]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.latech.edu [chem.latech.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Pentane, 2,3-dimethyl- [webbook.nist.gov]

- 12. youtube.com [youtube.com]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

Thermodynamic Properties of 2,3-Dimethylpentane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dimethylpentane, a branched alkane with the chemical formula C₇H₁₆. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial. This document summarizes key quantitative data, details experimental protocols for their determination, and provides visual representations of experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of this compound are essential for understanding its behavior in various physical and chemical processes. The following tables summarize the most critical thermodynamic data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆ |

| Molar Mass | 100.20 g/mol |

| Boiling Point | 89.7 °C |

| Density | 0.695 g/mL at 25 °C |

| Refractive Index | 1.392 at 20 °C |

Table 2: Enthalpy and Entropy Data for this compound

| Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 71.02 cal/K/mol (25 °C)[1] |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -233. ± 1. kJ/mol |

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -4808. ± 1. kJ/mol |

Table 3: Heat Capacity of this compound at Various Temperatures

| Temperature (°C) | Heat Capacity (C) (cal/K/mol) |

| -189 | 34.308[1] |

| 20 | 51.647[1] |

| 86.6 | 58.735[1] |

Table 4: Vapor Pressure of this compound at Various Temperatures

| Temperature (°C) | Vapor Pressure (psi) | Vapor Pressure (mmHg) |

| 18.3 | - | 50 |

| 33.2 | - | 100 |

| 37.7 | 2.35[1][2] | - |

| 69.4 | - | 400 |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. The following sections detail the protocols for key experiments used to measure the thermodynamic properties of liquid hydrocarbons like this compound.

Calorimetry for Heat Capacity and Enthalpy of Formation

Calorimetry is a primary technique for measuring heat changes in chemical and physical processes. Adiabatic calorimetry is often employed for precise heat capacity measurements of liquids.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is obtained. The sample is degassed to remove any dissolved air, which could affect the heat capacity measurement. This is typically achieved by a series of freeze-pump-thaw cycles.

-

Calorimeter Setup: An adiabatic calorimeter is used. The calorimeter is a well-insulated vessel designed to minimize heat exchange with the surroundings. A known mass of the this compound sample is placed in the sample cell of the calorimeter. The calorimeter is then placed in a vacuum-sealed chamber, and the temperature is controlled.

-

Calibration: The heat capacity of the calorimeter itself (the "calorimeter constant") is determined by a separate experiment using a substance with a well-known heat capacity, such as water or a standard metal.

-

Measurement: A known amount of electrical energy is supplied to a heater within the sample cell, causing a small, precisely measured increase in the temperature of the this compound. The temperature change is monitored using a high-precision thermometer, such as a platinum resistance thermometer.

-

Calculation: The heat capacity at constant pressure (Cp) is calculated using the following formula:

Cp = (Q - C_cal * ΔT) / (n * ΔT)

where:

-

Q is the heat supplied by the heater.

-

C_cal is the heat capacity of the calorimeter.

-

ΔT is the change in temperature.

-

n is the number of moles of the sample.

-

-

Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb calorimeter. A known mass of this compound is placed in a sample holder within a high-pressure vessel (the "bomb"), which is then filled with pure oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container. The sample is ignited, and the temperature rise of the water is measured. The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the amount of sample burned.

-

Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Vapor Pressure Measurement

The vapor pressure of a liquid is a critical thermodynamic property. Several methods can be used for its determination, including the static method and the dynamic (ebulliometric) method.

Static Method Methodology:

-

Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a vacuum system. The sample cell is placed in a thermostatically controlled bath to maintain a constant temperature.

-

Sample Preparation: A small amount of high-purity, degassed this compound is introduced into the sample cell. The degassing process is crucial to remove volatile impurities that could contribute to the measured pressure.

-

Measurement: The sample cell is evacuated to remove air and then sealed. The temperature of the bath is set to the desired value and allowed to equilibrate. At equilibrium, the pressure measured by the transducer is the vapor pressure of the liquid at that temperature.

-

Data Collection: The vapor pressure is measured at a series of different temperatures to obtain a vapor pressure curve.

Dynamic (Ebulliometric) Method Methodology:

-

Apparatus: An ebulliometer is an instrument that measures the boiling point of a liquid at a controlled pressure. It consists of a boiler, a condenser, and a temperature and pressure measurement system.

-

Procedure: A sample of this compound is placed in the boiler. The pressure in the system is controlled and set to a specific value. The liquid is heated to its boiling point at that pressure.

-

Equilibrium Measurement: The temperature of the vapor in equilibrium with the boiling liquid is precisely measured. This temperature is the boiling point at the set pressure.

-

Data Collection: By varying the pressure and measuring the corresponding boiling points, a set of vapor pressure-temperature data points is generated.

Visualizations

The following diagrams illustrate the logical flow of experimental procedures for determining the thermodynamic properties of this compound.

Caption: General workflow for determining thermodynamic properties.

References

An In-Depth Technical Guide to the Discovery and Natural Occurrence of Heptane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane (C₇H₁₆) and its isomers are saturated hydrocarbons that play a significant role in various scientific and industrial fields, including fuel technology, solvent chemistry, and as components of natural products. Understanding their origins, both in terms of their initial discovery and their prevalence in nature, is crucial for researchers in drug development and other scientific disciplines who may encounter these compounds in their work. This technical guide provides a comprehensive overview of the discovery and natural occurrence of all nine structural isomers of heptane, complete with quantitative data, detailed experimental protocols for their analysis, and visualizations of key concepts.

Discovery of Heptane Isomers: A Historical Perspective

The journey to identifying all nine isomers of heptane was a gradual process built upon the foundational principles of organic chemistry and advancements in analytical techniques.

-

n-Heptane: The straight-chain isomer, n-heptane, was the first to be isolated and characterized. Its discovery is credited to the British chemist Carl Schorlemmer in 1862, who identified it from the pyrolysis products of cannel coal.[1] He later confirmed its presence in Pennsylvania crude oil, establishing its natural occurrence.[1]

-

Branched Isomers: The discovery of the branched isomers followed as organic synthesis and purification techniques evolved.

-

2,2,3-Trimethylbutane (Triptane): This highly branched isomer was first synthesized in 1922 by Belgian chemists Georges Chavanne and B. Lejeune.[2]

-

2,2-Dimethylpentane and 3,3-Dimethylpentane: In 1929, Graham Edgar and George Calingaert reported the synthesis and characterization of 2,2-dimethylpentane and 3,3-dimethylpentane.[3][4]

-

Other Branched Isomers (2-Methylhexane, 3-Methylhexane, 2,3-Dimethylpentane, 2,4-Dimethylpentane, and 3-Ethylpentane): The precise historical details of the first synthesis for each of these isomers are less singularly documented and emerged from the broader progression of organic chemistry in the late 19th and early 20th centuries, as chemists systematically explored the synthesis and properties of branched-chain alkanes.[5][6] The development of synthetic routes, such as the Wurtz reaction and Grignard reactions, enabled the preparation of these compounds.[1][7]

-

The following diagram illustrates the timeline of the key discoveries of heptane isomers.

Natural Occurrence of Heptane Isomers

Heptane isomers are primarily found in fossil fuels and as minor components in the volatile emissions of certain plants.

Crude Oil and Natural Gas

Crude oil is the most significant natural source of all nine heptane isomers. These C7 alkanes are key components of the light naphtha fraction of crude oil, which is separated during the refining process through fractional distillation. The relative abundance of each isomer can vary significantly depending on the origin and type of crude oil. Natural gas liquids (NGLs) and natural gas condensate also contain mixtures of heptane isomers.

Table 1: Quantitative Distribution of Heptane Isomers in a Representative Light Straight-Run Naphtha

| Isomer | Mass Percent (%) |

| n-Heptane | 1.5 - 4.0 |

| 2-Methylhexane | 1.0 - 3.0 |

| 3-Methylhexane | 0.8 - 2.5 |

| 2,2-Dimethylpentane | 0.1 - 0.5 |

| This compound | 0.5 - 1.5 |

| 2,4-Dimethylpentane | 0.3 - 1.0 |

| 3,3-Dimethylpentane | 0.1 - 0.4 |

| 3-Ethylpentane | 0.2 - 0.8 |

| 2,2,3-Trimethylbutane | < 0.1 |

Note: These are typical ranges and can vary significantly between different crude oil sources.

Plant Kingdom

Certain plant species are known to produce and emit heptane isomers, with n-heptane being the most well-documented.

-

Pinus jeffreyi (Jeffrey Pine): The resin of the Jeffrey pine is a notable natural source of high-purity n-heptane, containing up to 95-99% n-heptane in its volatile fraction.[3] This discovery was significant in the history of fuel science, as it provided a natural standard for the zero point of the octane rating scale.

-

Other Pinus Species: While Pinus jeffreyi is the most prominent example, other pine species may also contain n-heptane and other volatile alkanes in their essential oils, although typically in much lower concentrations.[3]

-

Perilla frutescens and Pinus densiflora: Traces of branched heptane isomers, such as 2,2-dimethylpentane and 3,3-dimethylpentane, have been reported in the volatile profiles of these plants.[8][9]

The biosynthesis of n-heptane in Jeffrey pine is believed to involve the elongation of fatty acid precursors. The following diagram illustrates a simplified proposed pathway.

Experimental Protocols

The isolation, identification, and quantification of heptane isomers from natural sources rely on a combination of separation and analytical techniques.

Isolation of Heptane Isomers from Crude Oil/Naphtha

Objective: To separate the C7 fraction from a light naphtha sample.

Methodology: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

-

Sample Preparation: Place a known volume of light straight-run naphtha into the round-bottom flask along with boiling chips.

-

Distillation: Gradually heat the flask. The more volatile components will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.

-

Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills in the boiling point range of heptane isomers (approximately 79°C to 98°C).

-

Further Separation: For higher purity of individual isomers, preparative gas chromatography can be employed on the collected C7 fraction.

Identification and Quantification of Heptane Isomers by Gas Chromatography (GC)

Objective: To identify and quantify the individual heptane isomers in a prepared sample.

Methodology: Detailed Hydrocarbon Analysis (DHA) based on ASTM D6730 [2][4][10][11][12]

-

Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The column is typically a 100 m x 0.25 mm ID capillary column coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[2] A pre-column may be used to enhance the separation of certain components.[10]

-

Carrier Gas: High-purity hydrogen or helium is used as the carrier gas at a constant flow rate.

-

Sample Injection: A small, precise volume of the sample (e.g., 0.1 µL) is injected into the heated inlet of the GC.

-

Temperature Program: The column oven is subjected to a programmed temperature gradient to facilitate the separation of components based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 35°C), hold for a period, and then ramp up to a final temperature (e.g., 200°C).

-

Detection: As the separated components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of hydrocarbon.

-

Data Analysis:

-

Identification: The retention time of each peak is compared to the retention times of known heptane isomer standards run under the same conditions.

-

Quantification: The area of each peak is integrated, and the mass percent of each component is calculated using response factors and normalization.

-

The following workflow diagram illustrates the process of analyzing heptane isomers in a crude oil sample.

Analysis of Heptane Isomers in Plant Volatiles

Objective: To extract and analyze heptane isomers from plant material (e.g., pine needles).

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [13][14][15][16]

-

Sample Preparation:

-

Fresh plant material (e.g., a few grams of pine needles) is placed in a sealed headspace vial.

-

The vial is gently heated to a specific temperature (e.g., 60°C) for a set period to allow volatile compounds to partition into the headspace.

-

-

Extraction:

-

A solid-phase microextraction (SPME) fiber coated with a suitable sorbent (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a defined time to adsorb the volatile organic compounds.

-

-

Desorption and GC-MS Analysis:

-

The SPME fiber is then inserted into the heated injection port of a GC-MS system, where the adsorbed volatiles are thermally desorbed onto the GC column.

-

GC Parameters: A capillary column (e.g., 30 m x 0.25 mm ID) with a suitable stationary phase is used. The oven temperature is programmed to separate the components.

-

MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with libraries of known spectra (e.g., NIST library) and by comparing their retention indices with those of authentic standards.

-

Quantification: The peak area of the target ion for each heptane isomer can be used for semi-quantitative or quantitative analysis with the use of internal or external standards.

-

Conclusion

The nine isomers of heptane, from the straight-chain n-heptane to the highly branched triptane, each have a unique history of discovery and are found in varying proportions in nature. Their primary natural reservoirs are crude oil and natural gas, with specific isomers also present in the volatile emissions of certain plants. The analytical techniques of fractional distillation and, more definitively, high-resolution gas chromatography, are indispensable tools for the isolation, identification, and quantification of these important hydrocarbons. The detailed protocols provided in this guide offer a foundation for researchers to accurately analyze and understand the presence of heptane isomers in their samples.

References

- 1. fs.usda.gov [fs.usda.gov]

- 2. gcms.cz [gcms.cz]

- 3. dataapex.com [dataapex.com]

- 4. thinghiemxangdau.vn [thinghiemxangdau.vn]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. The synthesis and reactions of branched-chain hydrocarbons. Part IX. The preparation of some branched-chain alcohols and ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. scioninstruments.com [scioninstruments.com]

- 11. agilent.com [agilent.com]

- 12. store.astm.org [store.astm.org]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basic Reactivity of 2,3-Dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 2,3-dimethylpentane, a branched alkane of interest in fuel science and as a structural motif in medicinal chemistry. The document details three primary reaction types: combustion, free-radical halogenation, and pyrolysis. For each reaction, this guide presents quantitative data, detailed experimental protocols, and mechanistic pathways visualized through Graphviz diagrams. The information is intended to serve as a foundational resource for researchers and professionals working with branched alkanes.

Introduction

This compound (C7H16) is a branched-chain alkane, an isomer of heptane.[1] Its non-linear structure imparts distinct physical and chemical properties compared to its straight-chain counterpart, n-heptane. Notably, it possesses a higher Research Octane Number (RON), making it a desirable component in gasoline to prevent engine knocking.[2] Beyond its application in fuel technology, the structural framework of this compound is relevant in the design of organic molecules, including active pharmaceutical ingredients, where the degree of branching can influence lipophilicity and metabolic stability.

This guide explores the core reactivity of this compound, focusing on combustion, a critical process for its role as a fuel; free-radical halogenation, a foundational method for the functionalization of alkanes; and pyrolysis, the thermal decomposition of the molecule into smaller fragments.

Combustion

The complete combustion of this compound in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy. This exothermic process is the basis for its use as a fuel component.

Quantitative Combustion Data

The thermodynamic properties associated with the combustion of this compound are summarized in Table 1. The standard liquid enthalpy of combustion represents the heat released when one mole of the liquid alkane is completely burned.

| Parameter | Value (kJ/mol) | Reference(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4808 ± 1 | [3] |

Balanced Chemical Equation for Complete Combustion:

C7H16 (l) + 11 O2 (g) → 7 CO2 (g) + 8 H2O (l)

Experimental Protocol: Determination of Enthalpy of Combustion

A common method for determining the enthalpy of combustion is through bomb calorimetry.

Materials:

-

This compound (high purity)

-

Oxygen cylinder with regulator

-

Bomb calorimeter (e.g., Parr 6200 Isoperibol Calorimeter)

-

Calorimeter bucket

-

Deionized water

-

Benzoic acid (for calibration)

-

Fuse wire

-

Crucible

-

Analytical balance

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

-

Attach a known length of fuse wire to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Place the crucible in the bomb head.

-

Assemble the bomb, seal it, and charge it with oxygen to a pressure of approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a precisely measured mass of deionized water.

-

Allow the system to equilibrate and then ignite the sample.

-

Record the temperature change of the water.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

-

-

Sample Analysis:

-

Accurately weigh approximately 0.5 g of this compound into the crucible.

-

Follow the same procedure as for the calibration (steps 2-7).

-

Calculate the heat released by the combustion of this compound.

-

Determine the enthalpy of combustion per mole of this compound.

-

Free-Radical Halogenation

Free-radical halogenation is a key reaction for the functionalization of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The reaction is initiated by ultraviolet (UV) light or heat.[4] The regioselectivity of the reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary).

Quantitative Halogenation Data

This compound has primary, secondary, and tertiary hydrogens, leading to a mixture of monochlorinated or monobrominated products. The predicted product distribution can be calculated based on the number of each type of hydrogen and the relative selectivity of the halogen radical.

Table 2: Hydrogen Atom Classification in this compound

| Hydrogen Type | Carbon Position(s) | Number of Hydrogens |

| Primary (1°) | C1, C2-CH3, C3-CH3, C5 | 12 |

| Secondary (2°) | C4 | 2 |

| Tertiary (3°) | C2, C3 | 2 |

Table 3: Calculated Product Distribution for Monohalogenation of this compound

| Halogen | Product | Type of H Substituted | Calculated % Yield |

| Chlorine | 1-Chloro-2,3-dimethylpentane | Primary | 36.8% |

| 4-Chloro-2,3-dimethylpentane | Secondary | 21.5% | |

| 2-Chloro-2,3-dimethylpentane | Tertiary | 15.4% | |

| 3-Chloro-2,3-dimethylpentane | Tertiary | 15.4% | |

| 1-Chloro-3-methyl-2-ethylbutane | Primary | 10.9% | |

| Bromine | 1-Bromo-2,3-dimethylpentane | Primary | <1% |

| 4-Bromo-2,3-dimethylpentane | Secondary | ~4% | |

| 2-Bromo-2,3-dimethylpentane | Tertiary | ~48% | |

| 3-Bromo-2,3-dimethylpentane | Tertiary | ~48% | |

| 1-Bromo-3-methyl-2-ethylbutane | Primary | <1% |

Calculations for chlorination are based on a selectivity ratio of 1:3.9:5.2 for primary:secondary:tertiary hydrogens.[5] Calculations for bromination are based on a selectivity ratio of 1:82:1600 for primary:secondary:tertiary hydrogens.

Experimental Protocol: Free-Radical Chlorination of this compound

This protocol is adapted from the free-radical chlorination of chlorobutane.[6]

Materials:

-

This compound

-

Sulfuryl chloride (SO2Cl2)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Gas trap (e.g., a filter flask with a tube leading to a beaker of water to capture SO2 and HCl)

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the apparatus consisting of a round-bottom flask, reflux condenser, and gas trap in a fume hood.

-

To the flask, add this compound and a catalytic amount of AIBN.

-

Slowly add sulfuryl chloride to the flask. The molar ratio of alkane to sulfuryl chloride should be greater than 1 to minimize polychlorination.

-

Heat the mixture to reflux with stirring for approximately 1-2 hours. The reaction can be monitored by the evolution of gases (SO2 and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Analyze the product mixture using GC-MS to identify the different monochlorinated isomers and determine their relative abundance.

Mechanistic Pathway

The free-radical halogenation of this compound proceeds through a chain reaction mechanism.

Caption: Free-radical halogenation mechanism.

Pyrolysis

Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. For alkanes, this process, also known as cracking, involves the breaking of C-C and C-H bonds to form a mixture of smaller alkanes and alkenes.[7] The product distribution is dependent on the temperature and the structure of the alkane. Branched alkanes like this compound tend to cleave at the branching points due to the lower bond dissociation energy of C-C bonds involving tertiary or quaternary carbons.

Quantitative Pyrolysis Data

Table 4: Major Expected Products from the Pyrolysis of this compound (Inferred from 2,3-Dimethylbutane Pyrolysis)

| Reactant | Major Pyrolysis Products (Examples) |

| This compound | Propene, Butene, Ethane, Methane |

The product distribution is highly dependent on temperature, pressure, and residence time.

Experimental Protocol: Pyrolysis of this compound

This protocol describes a general laboratory setup for the pyrolysis of a volatile liquid hydrocarbon followed by product analysis.

Materials:

-

This compound

-

High-temperature tube furnace

-

Quartz or ceramic reactor tube

-